L-Cystine, hydrochloride
Description
Contextualization within Amino Acid Chemistry and Sulfur Metabolism
As a dimer of the sulfur-containing amino acid cysteine, L-cystine plays a central role in protein structure and sulfur metabolism. sigmaaldrich.comsigmaaldrich.com The formation of the disulfide bond in cystine from two cysteine molecules is a crucial post-translational modification that stabilizes the tertiary and quaternary structures of proteins. himedialabs.comsigmaaldrich.com This disulfide linkage is fundamental to the proper folding and biological activity of many enzymes and structural proteins. rpicorp.comhimedialabs.com
In the realm of sulfur metabolism, L-cysteine, and by extension L-cystine, is a primary biological source of sulfur. sigmaaldrich.comwikipedia.org The body can synthesize L-cysteine from the essential amino acid methionine through the transsulfuration pathway, involving intermediates like homocysteine and cystathionine (B15957). wikipedia.orgpatsnap.com L-cysteine is a precursor for the synthesis of vital sulfur-containing biomolecules, including the potent antioxidant glutathione (B108866), coenzyme A, and taurine (B1682933). patsnap.commedchemexpress.com The availability of cysteine can be the rate-limiting step in glutathione synthesis, highlighting the metabolic importance of this amino acid. patsnap.comdrugbank.com
Fundamental Significance in Biochemical Systems and Synthetic Chemistry
The significance of L-cystine, hydrochloride in biochemical systems is multifaceted. It is an essential component in cell culture media, supporting the growth and viability of various cell lines by providing a source of L-cysteine for protein synthesis and the production of other essential metabolites. rpicorp.comsigmaaldrich.com The redox activity of the cysteine-cystine equilibrium is critical for maintaining cellular health and protecting against oxidative stress. patsnap.com Cysteine's thiol group can act as a potent antioxidant, neutralizing harmful free radicals. himedialabs.compatsnap.com
In synthetic chemistry, this compound serves as a valuable precursor. It is used in the industrial production of L-cysteine and its derivatives, such as N-acetyl-L-cysteine and S-carboxymethyl-L-cysteine, through chemical or electrochemical reduction processes. chemicalbook.comcore.ac.uk The synthesis often involves the reduction of L-cystine in an acidic medium, such as hydrochloric acid. core.ac.ukusda.gov Furthermore, the unique chemical properties of the thiol group in cysteine, derived from L-cystine, make it a useful nucleophile in various enzymatic and chemical reactions. wikipedia.orgfishersci.fi It is also employed as a protecting group for the thiol functionality in peptide synthesis. orgsyn.org
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H12N2O4S2 · 2HCl | mpbio.com |
| Molecular Weight | 313.2 g/mol | mpbio.com |
| Appearance | White crystalline powder | usda.govcarlroth.com |
| Melting Point | ≥211.36 °C | sigmaaldrich.com |
| Solubility | Soluble in water | usda.govmpbio.com |
Physicochemical Properties of L-Cysteine, Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C3H7NO2S · HCl | sigmaaldrich.com |
| Molecular Weight | 157.62 g/mol | sigmaaldrich.com |
| Appearance | White crystals or crystalline powder | himedialabs.comcarlroth.com |
| Melting Point | 175–178 °C | carlroth.com |
| Solubility | Soluble in water | himedialabs.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCJWNPYGRVHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904373 | |
| Record name | L-Cystine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13059-63-7, 34760-60-6 | |
| Record name | L-Cystine, radical ion(1+), dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Cystine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for L Cystine, Hydrochloride and Its Derivatives
Electrochemical Synthesis Pathways
The electrochemical reduction of L-cystine to L-cysteine hydrochloride represents a significant advancement over traditional chemical reduction methods, offering higher purity and a more environmentally benign process. nih.govresearchgate.net This method avoids the use of reducing metals like zinc or tin, thereby preventing contamination of the final product with metallic ions and eliminating the production of large quantities of metallic salts and hydrogen gas. nih.gov The core of this technology lies in the cathodic cleavage of the disulfide bond in L-cystine. nih.gov
Electrocatalytic Reduction of L-Cystine to L-Cysteine Hydrochloride: Fundamental Investigationsnih.govresearchgate.netnih.govencyclopedia.pub
The electrochemical synthesis of L-cysteine hydrochloride is achieved through the electrocatalytic reduction of L-cystine, typically in a hydrochloric acid medium. nih.govnih.gov This process is conducted in an electrochemical cell where the anolyte and catholyte, separated by a cation-selective membrane, are circulated as an electric current is passed through. nih.gov The fundamental reaction involves the transfer of electrons at the cathode to the disulfide bond of the L-cystine molecule, leading to its cleavage and the formation of two L-cysteine molecules.
Kinetic studies, particularly at mercury and lead cathodes, have been instrumental in elucidating the reaction mechanism. nih.gov Voltammetry and coulometry studies indicate that the reduction is an irreversible process. nih.govencyclopedia.pub The mechanism is understood to involve the transfer of the first electron to the disulfide molecule as the rate-determining step. nih.gov Research has established electrochemical reaction orders of +1 for both L-cystine hydrochloride and protons, highlighting their direct involvement in the rate-limiting phase of the reduction. nih.govencyclopedia.pub The process is often accompanied by hydrogen evolution as a competitive reaction at the cathode. encyclopedia.pub
Optimization of Electrochemical Reaction Conditions and Efficiencynih.govresearchgate.netnih.govnih.gov
The efficiency and economic viability of the electrosynthesis of L-cysteine hydrochloride are highly dependent on the optimization of reaction conditions. mdpi.com Key parameters that are manipulated to enhance fractional conversion, current efficiency, and power consumption include current density, catholyte flow rate, and reactor design. nih.govmdpi.com
Constant current electrolysis is typically performed in parallel plate reactors operating in a batch recycle mode. nih.gov Parametric studies have shown that high catholyte flow rates and the use of turbulence promoters are particularly crucial for improving the process economics by enhancing mass transport to the electrode surface. nih.gov The choice of current density is also critical; for instance, at a lower current density of 500 A m⁻², mercury-plated copper and lead are the most efficient cathodes, while at a higher density of 2,000 A m⁻², titanium shows comparable performance. nih.gov
An example of optimized industrial-scale synthesis involves using a current of 100 A (2000 A/m²) for approximately 8 hours, continuing until the L-cystine concentration drops below 5 g/L. nih.gov This specific process achieved a high chemical yield of 97% and a current efficiency of 73%. nih.gov The rate of product formation was reported at 8.32 kg/m ²/h with a power consumption of 0.913 kWh/kg. nih.gov
| Parameter | Optimal Condition/Value | Outcome/Reason | Source(s) |
| Current Density | 500 - 2,000 A m⁻² | Affects cathode efficiency and power consumption. | nih.govnih.gov |
| Catholyte Flow Rate | High | Enhances mass transport, improving process economics. | nih.gov |
| Turbulence Promoters | Utilized | Increases mass transport coefficient in the reactor. | nih.gov |
| Final L-Cystine Conc. | < 5 g/L | Determines the endpoint of the electrolysis for high yield. | nih.gov |
| Chemical Yield | 97% | Achieved under optimized industrial conditions. | nih.gov |
| Current Efficiency | 73% | Demonstrates effective use of charge in the desired reaction. | nih.gov |
Development of Modified Electrodes for Enhanced Selectivity and Yieldnih.govresearchgate.netnih.gov
The choice of cathode material is a critical factor in the electrosynthesis of L-cysteine hydrochloride. mdpi.com Electrodes with a high hydrogen overpotential, such as lead, tin, zinc, and mercury, are traditionally favored to prioritize the reduction of L-cystine over the competing hydrogen evolution reaction. nih.govnih.gov
To improve upon these traditional materials, modified electrodes have been developed to enhance performance and address issues like product contamination. One significant development is the use of a modified carbon felt cathode . nih.gov This electrode avoids the contamination of the L-cysteine hydrochloride product by metallic cations, which can be a problem with cathodes like zinc or lead. nih.gov Furthermore, the use of this modified carbon felt has been shown to increase the material yield of the synthesis. nih.gov
Other efficient cathode surfaces include mercury-plated copper and lead , which have demonstrated high efficiency, particularly at current densities around 500 A m⁻². nih.govGraphite cathodes have also been found to perform well, achieving conversions up to 49%. researchgate.net In some cases, zinc cathodes can lead to current efficiencies greater than 100%, which is attributed to a combination of electrochemical reduction and simultaneous chemical reduction by the corroding zinc metal itself. researchgate.net
Paired Electrosynthesis Processes and By-product Formationnih.gov
The anodic reaction is typically the oxidation of water or another species present in the anolyte. In a system using hydrochloric acid as the anolyte, chloride ions can be oxidized to chlorine gas. The use of a cation-selective membrane is crucial to separate the anolyte and catholyte, preventing the newly formed L-cysteine at the cathode from being oxidized at the anode and keeping the respective reactants and products contained. nih.gov
A major advantage of the electrochemical route is the significant reduction in by-products compared to conventional chemical synthesis. Traditional methods using metallic reductants (e.g., Zn, Sn) generate large quantities of hydrogen gas and metallic salt effluents, which pose environmental disposal challenges. nih.gov The electrochemical process, by contrast, is a much cleaner method, primarily yielding the desired product with hydrogen as the main cathodic by-product, the formation of which can be minimized through careful selection of electrodes and operating conditions. nih.govnih.gov
Biotechnological and Enzymatic Production Strategies
Biotechnological methods, particularly microbial fermentation, have emerged as a sustainable alternative to the traditional extraction of L-cystine from animal products like hair and feathers. nih.gov These strategies avoid the environmental and safety concerns associated with acid hydrolysis of keratin. encyclopedia.pubnih.gov
Microbial Biosynthesis Pathways of L-Cysteine: Mechanisms and Regulatory Networksnih.govmdpi.comresearchgate.net
In many microorganisms, such as Escherichia coli and Corynebacterium glutamicum, L-cysteine is synthesized from the precursor L-serine in a two-step enzymatic pathway. nih.govencyclopedia.pubmdpi.com
Acetylation of L-serine: The first step is catalyzed by the enzyme L-serine O-acetyltransferase (SAT) , encoded by the cysE gene. This enzyme transfers an acetyl group from acetyl-CoA to L-serine, forming the intermediate O-acetyl-L-serine (OAS). nih.govnih.gov
Sulfhydrylation of OAS: The second step involves the incorporation of sulfur. The enzyme O-acetyl-L-serine sulfhydrylase (OASS) , encoded by the cysK or cysM gene, catalyzes the reaction between OAS and a sulfide (B99878) source (S²⁻) to produce L-cysteine and acetate. nih.govnih.gov
The source of sulfur for this pathway is assimilated from the environment, typically from sulfate (B86663) or thiosulfate. encyclopedia.pubresearchgate.net The sulfate assimilation pathway involves a series of enzymatic reductions to produce the required sulfide. encyclopedia.pubnih.gov Thiosulfate is considered a more energy-efficient sulfur source for L-cysteine production. nih.gov
| Step | Enzyme (Gene) | Reaction | Regulatory Notes | Source(s) |
| 1 | Serine O-acetyltransferase (CysE) | L-serine + Acetyl-CoA → O-acetyl-L-serine (OAS) + CoA | Rate-limiting step; subject to feedback inhibition by L-cysteine. | nih.govnih.govnih.gov |
| 2 | O-acetyl-L-serine sulfhydrylase (CysK/CysM) | OAS + Sulfide (S²⁻) → L-cysteine + Acetate | CysK utilizes sulfide; CysM can use sulfide or thiosulfate. | nih.govnih.gov |
The biosynthesis of L-cysteine is tightly regulated to maintain cellular homeostasis. The primary regulatory mechanism is feedback inhibition of the SAT (CysE) enzyme by the final product, L-cysteine. nih.govnih.gov When L-cysteine levels are high, it binds to the SAT enzyme, inhibiting its activity and thus shutting down the pathway. nih.gov
Transcriptional regulation of the genes involved in this pathway (the cys regulon) is controlled by the LysR-type transcriptional regulator CysB . nih.gov CysB activates the expression of cys genes under conditions of sulfur limitation and in the presence of the inducer molecule N-acetyl-L-serine (an analog of OAS). nih.govimrpress.com This ensures that the cell only synthesizes the enzymes needed for L-cysteine production when sulfur is scarce and the precursor is available. To enhance microbial production of L-cysteine, metabolic engineering strategies often focus on overexpressing a mutated cysE gene that codes for a feedback-insensitive SAT enzyme, thereby bypassing the cell's natural negative regulatory loop. nih.govnih.govnih.gov
Metabolic Engineering Approaches for Enhanced L-Cysteine Biosynthesis
Metabolic engineering has become a powerful tool for optimizing the microbial production of L-cysteine, offering a more sustainable alternative to traditional extraction methods. These strategies focus on systematically modifying the metabolic pathways of microorganisms like Escherichia coli and Corynebacterium glutamicum to enhance the yield of this valuable amino acid. Key approaches involve increasing the availability of precursors, boosting the supply of sulfur, minimizing the degradation of L-cysteine, and facilitating its export from the cell.
A primary strategy is to enhance the accumulation of L-serine, the direct precursor for L-cysteine biosynthesis. This is often achieved by overexpressing genes involved in the L-serine synthesis pathway, such as serA, serC, and serB. Additionally, engineering key enzymes to be resistant to feedback inhibition is crucial. For instance, modifying the enzyme serine O-acetyltransferase (SAT), encoded by the cysE gene, to be insensitive to L-cysteine feedback inhibition can significantly increase the production of O-acetyl-L-serine (OAS), a critical intermediate. Researchers have successfully engineered SAT in E. coli by replacing specific amino acid residues, leading to enhanced L-cysteine production.
Preventing the degradation of L-cysteine within the host cell is also a vital strategy. The enzyme L-cysteine desulfhydrase, which breaks down L-cysteine, can be a significant bottleneck. Knocking out the genes that encode for these degradative enzymes, such as the aecD gene in C. glutamicum, has been shown to effectively increase the intracellular concentration of L-cysteine.
Finally, enhancing the export of L-cysteine from the microbial cell factory is essential to overcome the toxicity associated with its intracellular accumulation. Overexpression of specific exporter proteins can facilitate the transport of L-cysteine out of the cell, thereby increasing the final product yield in the fermentation broth. By combining these metabolic engineering strategies, researchers have been able to significantly improve the fermentative production of L-cysteine, paving the way for more efficient and environmentally friendly manufacturing processes.
Enzymatic Biotransformation from Precursor Compounds: Asymmetrical Hydrolysis
Enzymatic biotransformation provides a highly specific and efficient route for the synthesis of L-cysteine, circumventing some of the challenges associated with complex fermentation processes. A prominent example of this approach is the asymmetrical hydrolysis of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to produce L-cysteine. This method utilizes a multi-enzyme system, often from Pseudomonas species, to stereoselectively convert the racemic DL-ATC into the desired L-enantiomer of cysteine.
The enzymatic cascade for this transformation involves three key enzymes:
ATC racemase: This enzyme is responsible for the continuous conversion of D-ATC into L-ATC, ensuring that the entire racemic mixture of the substrate can be utilized for L-cysteine synthesis.
L-ATC hydrolase: This enzyme specifically acts on L-ATC, catalyzing its ring-opening to produce S-carbamoyl-L-cysteine (SCC).
S-carbamoyl-L-cysteine amidohydrolase: In the final step, this enzyme hydrolyzes SCC to yield L-cysteine, carbon dioxide, and ammonia.
In Vitro Metabolic Engineering with Purified Enzyme Cascades
In vitro metabolic engineering represents a cutting-edge approach for the production of L-cysteine, offering a cell-free system that can overcome some of the limitations of traditional microbial fermentation. This method involves the use of a cascade of purified or semi-purified enzymes to construct a synthetic metabolic pathway in a reaction vessel. By eliminating the cellular membrane and other complex cellular machinery, in vitro systems can potentially achieve higher product yields and purities.
A key advantage of this approach is the ability to precisely control the reaction conditions and enzyme concentrations, thereby optimizing the metabolic flux towards L-cysteine production. This cell-free environment also mitigates the issue of product toxicity to the host organism, which can be a significant challenge in fermentative processes where high concentrations of L-cysteine can inhibit cell growth and productivity.
Recently, researchers have successfully demonstrated the production of L-cysteine from glucose using an in vitro system composed of a series of purified enzymes. One study reported the production of 28.2 mM L-cysteine from 20 mM glucose, achieving a molar yield of 70.5%, which surpasses the yields typically obtained through fermentation. The enzymes required for the synthetic pathway are often co-expressed in a single host strain and then purified for use in the in vitro reaction.
To further enhance the efficiency of in vitro L-cysteine synthesis, strategies are employed to maintain the redox balance within the system. For instance, to prevent the accumulation of hydrogen peroxide, a byproduct that can inhibit enzyme activity, NADH oxidase can be replaced with an alternative enzymatic reaction that utilizes a sacrificial substrate like pyruvate (B1213749). While the cost of enzyme purification and the stability of the enzymes remain important considerations, in vitro metabolic engineering with purified enzyme cascades holds significant promise for the high-yield production of L-cysteine and other valuable biochemicals.
Chemical Derivatization and Adduct Chemistry
Synthesis of L-Cystine Diamides and Related Conjugates
L-cystine diamides are derivatives of L-cystine that have been synthesized and investigated for their potential applications, particularly as inhibitors of L-cystine crystallization in the context of cystinuria. The synthesis of these compounds typically involves the amidation of the two carboxylic acid groups of L-cystine.
A common synthetic route begins with the protection of the amino groups of L-cystine, often with a tert-butoxycarbonyl (Boc) group. The resulting N,N'-bis(tert-butoxycarbonyl)-L-cystine is then activated, for example, using 1-Hydroxybenzotriazole (HOBt), to facilitate the amidation reaction with a desired amine. Following the coupling reaction, the Boc protecting groups are removed under acidic conditions, such as with hydrochloric acid in dioxane, to yield the final L-cystine diamide. This straightforward, multi-step synthesis generally provides good yields of the target compounds.
Researchers have synthesized a variety of L-cystine diamides with different amide substituents to explore their structure-activity relationships. For instance, L-cystine bismorpholide and L-cystine bis(N'-methylpiperazide) have been identified as potent inhibitors of L-cystine crystallization. The design of these derivatives often aims to improve their chemical and metabolic stability compared to earlier derivatives like L-cystine dimethyl ester.
Beyond their role as crystallization inhibitors, L-cystine-based polymers and conjugates are also being explored in the field of drug delivery. The disulfide bond in L-cystine provides a redox-sensitive linkage that can be exploited for the controlled release of therapeutic agents. For example, poly(disulfide-amide) nanoparticles based on L-cystine have been developed for the targeted delivery of anticancer drugs. The conjugation of L-cysteine to polymers like chitosan (B1678972) has also been shown to enhance their mucoadhesive properties, which is beneficial for drug delivery applications.
Mechanistic Studies of Adduct Formation with Carbonyl Compounds
The reaction between the thiol group of cysteine and various carbonyl compounds, such as aldehydes and ketones, is of significant interest due to its biological and chemical implications. The nucleophilic thiol group of cysteine can readily react with the electrophilic carbonyl carbon, leading to the formation of various adducts.
One of the most common reactions is the formation of a thiazolidine (B150603) ring. This occurs through the initial reaction of the amino group of cysteine with the carbonyl group to form a hemiaminal intermediate, which then dehydrates to an imine. Subsequent intramolecular nucleophilic attack by the thiol group on the imine leads to the formation of the stable thiazolidine ring. The formation of these adducts has been observed with a range of biologically relevant carbonyl compounds, including formaldehyde, acetaldehyde, and glyoxal.
In the case of α-dicarbonyl compounds like glyoxal, the reaction with cysteine can lead to the formation of S-(carboxymethyl)cysteine. This reaction is thought to proceed through the formation of an initial thiol-aldehyde adduct, which then undergoes further rearrangement to form the stable S-(carboxymethyl)cysteine product. This process is considered a form of advanced glycation endproduct (AGE) formation and can contribute to protein modification and damage under conditions of elevated glucose levels.
The kinetics and mechanisms of these adduct formation reactions have been studied to understand their biological relevance. The rate of reaction and the specific products formed can depend on factors such as the structure of the carbonyl compound, the pH of the reaction medium, and the presence of other reactants. Understanding the mechanistic details of these reactions is crucial for elucidating the role of cysteine in both physiological and pathological processes involving carbonyl stress.
High Resolution Structural Characterization and Solid State Analysis
Crystallographic Investigations
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid. For L-Cystine, hydrochloride, these investigations have provided precise details about its crystal structure, which is crucial for correlating its physical properties with its molecular and supramolecular organization.
Single Crystal Growth Techniques and Methodologies
The successful growth of high-quality single crystals is a prerequisite for accurate single-crystal X-ray diffraction analysis. For this compound, also referred to in literature as L-Cystine dihydrochloride (B599025), two primary techniques have been effectively employed for crystal growth from aqueous solutions.
The slow evaporation solution technique is a widely used method. It involves dissolving L-cystine and hydrochloric acid in a 1:2 molar ratio in distilled water. The solution is stirred to ensure homogeneity and then allowed to evaporate at a constant temperature, typically room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of single crystals. Good quality single crystals with dimensions on the order of several millimeters have been successfully harvested using this method.
Another successful approach is the temperature reduction method . This technique relies on the temperature dependence of the solute's solubility. A saturated solution of this compound is prepared at an elevated temperature and then slowly cooled at a controlled rate, such as 0.1°C per day. A seed crystal, obtained from spontaneous nucleation or a previous growth experiment, is often introduced into the solution to facilitate controlled growth. This method has been shown to yield well-developed crystals suitable for detailed structural analysis.
X-ray Diffraction Analysis: Unit Cell Parameters, Space Group, and Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise arrangement of atoms within a crystal lattice. Studies on this compound have consistently shown that it crystallizes in the monoclinic system with the non-centrosymmetric space group C2. This space group is of particular interest for materials with potential nonlinear optical properties. The molecule resides on a crystallographic twofold axis that passes through the disulfide bond.
The unit cell parameters from different studies show good agreement. The crystal structure is stabilized by a network of intermolecular N-H…Cl and O-H…Cl hydrogen bonds. The disulfide bond length is a key feature of the molecule, and in the hydrochloride salt, it is confirmed to be a single bond. A comparison of the unit cell parameters reported for this compound is presented in the table below.
| Parameter | Value (Vasanthakumari et al., 2015) | Value (Steinrauf & Jensen, 1956) |
| a | 18.582(5) Å | 18.61 Å |
| b | 5.247(1) Å | 5.25 Å |
| c | 7.227(3) Å | 7.23 Å |
| β | 103.74° | 103.6° |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2 | C2 |
Microstructural Imperfections Analysis in Grown Crystals
The quality of a single crystal is determined by the presence of microstructural imperfections, such as dislocations, grain boundaries, and point defects. These imperfections can influence the physical properties of the crystal. For L-cysteine hydrochloride monohydrate, a related compound, etching studies have been employed to analyze these imperfections. This technique involves treating the crystal surface with a suitable etchant, which preferentially attacks defect sites, revealing their presence and distribution. Such studies on L-cysteine hydrochloride monohydrate have suggested a two-dimensional layer growth mechanism. While specific studies on the microstructural imperfections of this compound single crystals are not extensively detailed in the reviewed literature, similar methodologies could be applied to assess their crystalline perfection. High-resolution X-ray diffraction (HRXRD) has been used to confirm the good crystalline perfection of this compound crystals.
Advanced Spectroscopic Elucidation
Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and chemical environment of atoms within a compound. For this compound, vibrational and nuclear magnetic resonance spectroscopy have been instrumental in confirming its molecular structure.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.
FTIR spectroscopy of this compound confirms the presence of all expected functional groups. The spectra are typically recorded by embedding the powdered crystal in a KBr pellet. The observed vibrational frequencies can be assigned to specific molecular motions. For instance, the presence of the protonated amino group (-NH3+), the carboxylic acid group (-COOH), and the disulfide bond (S-S) are all confirmed through their characteristic absorption bands. The protonation of the cystine molecule by hydrochloric acid is evident from the spectral features.
Raman spectroscopy is particularly sensitive to non-polar bonds and is therefore an excellent tool for characterizing the disulfide linkage in this compound. The S-S stretching vibration in cystine and its derivatives typically appears in the Raman spectrum as a distinct peak in the range of 470-510 cm-1. The presence of this band provides direct evidence for the disulfide bond. Other characteristic Raman bands for L-cystine include those arising from C-S stretching (around 660-680 cm-1) and various bending and stretching modes of the amino and carboxyl groups.
A summary of key vibrational frequencies and their assignments for L-Cystine and related compounds is provided in the table below.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Reference |
| S-S stretching | 470-510 | Raman | |
| C-S stretching | 616 - 703 | FTIR/Raman | |
| COO- symmetric stretching | ~1363 | FTIR | |
| -NH3+ bending | ~1510 | FTIR | |
| C=O stretching (COOH) | ~1730 | FTIR | |
| -NH3+ stretching | 2500-3100 | FTIR | |
| O-H stretching (COOH) | 2500-3300 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous confirmation of molecular structures.
¹H NMR spectroscopy of this compound in a suitable solvent like D₂O can be used to identify the different types of protons in the molecule. The spectrum would show distinct signals for the α-proton (CH), the β-protons (CH₂), and the protons of the ammonium (B1175870) group (-NH₃⁺). The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms. For example, the ¹H NMR spectrum of L-Cystine dihydrochloride shows characteristic chemical shifts for the different protons in the molecule.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound gives rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the carboxylic acid group, the α-carbon, and the β-carbon can be used to confirm the carbon framework of the molecule. Species-specific NMR studies on cysteine and cystine have shown that the chemical shifts of the α-CH and β-CH₂ groups are sensitive to the protonation state and chemical environment, which is fundamental in confirming the structure of the hydrochloride salt.
Solid-state NMR can also be employed to study the structure of this compound in its crystalline form. For instance, solid-state ³⁵Cl and ³⁷Cl NMR has been used to investigate the local environment of the chloride ions in L-cysteine hydrochloride monohydrate, providing insights into the hydrogen bonding interactions within the crystal lattice. This technique would be equally applicable to this compound to probe the nature of the N-H…Cl and O-H…Cl hydrogen bonds.
Electromechanical and Optical Properties of Crystalline Forms
The dielectric properties of L-Cystine hydrochloride crystals are highly dependent on the frequency of the applied electric field and the temperature. Dielectric studies are crucial for understanding the electrical polarization and charge transport mechanisms within the material, which are vital for its application in electronic devices. researchgate.net
Measurements show that the dielectric constant is high at lower frequencies and decreases significantly as the frequency increases, eventually reaching a constant value in the high-frequency region. researchgate.netjchps.com This behavior is characteristic of dielectric materials and is attributed to the contribution of different types of polarization: electronic, ionic, orientational, and space charge polarization. At low frequencies, all four types of polarization contribute to the high dielectric constant. As the frequency rises, the dipoles are less able to follow the rapid changes in the applied field, leading to a gradual loss of contributions from orientational and space charge polarizations, thus lowering the dielectric constant. jchps.comasianpubs.org
The temperature also plays a critical role. For L-Cystine hydrochloride monohydrate, the dielectric constant increases with rising temperature. asianpubs.org This is often due to space charge polarization becoming more significant at higher temperatures. jchps.com L-Cystine hydrochloride monohydrate exhibits a phase transition temperature at 368 K (95°C), where the dielectric constant reaches a maximum value before decreasing. asianpubs.org The low dielectric loss observed at higher frequencies is an important characteristic, suggesting good optical quality with fewer defects, which is a desirable trait for nonlinear optical (NLO) applications. researchgate.netjchps.com The high dielectric constant of L-Cystine hydrochloride monohydrate suggests its potential for use in high-performance capacitors. asianpubs.org
Table 2: Dielectric Properties of L-Cystine Hydrochloride Monohydrate
| Property | Observation | Implication |
|---|---|---|
| Frequency Dependence | High dielectric constant at low frequencies, decreasing with increasing frequency. | Contribution of multiple polarization mechanisms (space charge, orientational, ionic, electronic). |
| Temperature Dependence | Dielectric constant increases with temperature, peaking at the phase transition temperature (368 K). | Presence of space charge polarization; indicates ferroelectric-like behavior. |
| Dielectric Loss | Low dielectric loss at high frequencies. | Good optical quality with minimal defects, suitable for NLO applications. |
Data sourced from Asian Journal of Chemistry and Journal of Chemical and Pharmaceutical Sciences. jchps.comasianpubs.org
Piezoelectricity is the ability of certain crystalline materials to generate an electric charge in response to applied mechanical stress. This property is found in non-centrosymmetric crystal structures. As a derivative of an amino acid, L-Cystine hydrochloride crystallizes in a non-centrosymmetric space group, making it a candidate for piezoelectric applications. researchgate.net
Studies on single crystals of L-Cystine hydrochloride monohydrate have confirmed its piezoelectric nature. The piezoelectric charge coefficient, a measure of the material's piezoelectric response, was determined to be 11 pC/N. researchgate.net This piezoelectric activity is attributed to the complex network of hydrogen bond interactions within the crystal structure. researchgate.net While many L-amino acids exhibit piezoelectric properties, the investigation into racemic or other forms can also yield materials with significant piezoelectric voltage generation, broadening the scope for their use in biosensors, flexible electronics, and energy harvesting. aps.org The demonstrated piezoelectric effect in L-Cystine hydrochloride suggests its potential for use in transducer and sensor applications.
Nonlinear optical (NLO) materials are essential for technologies involving frequency conversion, such as lasers and optical signal processing. jocpr.comnih.gov Materials with non-centrosymmetric crystal structures can exhibit second-order NLO effects, the most prominent of which is second harmonic generation (SHG), the process of converting two photons of a certain frequency into a single photon with twice the frequency. nih.gov
L-Cystine hydrochloride has been identified as a promising semi-organic NLO material. researchgate.net The SHG efficiency of L-Cystine hydrochloride crystals has been measured using the Kurtz-Perry powder technique. researchgate.net Research findings indicate that the SHG efficiency of L-Cystine hydrochloride is approximately 1.2 times higher than that of Potassium Dihydrogen Phosphate (B84403) (KDP), a widely used benchmark inorganic NLO material. researchgate.net This superior efficiency highlights its potential as a more effective alternative for frequency doubling applications in optical and photonic devices. researchgate.net The combination of organic components, which can lead to high NLO coefficients, and inorganic stability makes semi-organic materials like L-Cystine hydrochloride particularly attractive for NLO applications. jocpr.com
Table 3: Second Harmonic Generation (SHG) Efficiency
| Compound | Relative SHG Efficiency | Measurement Technique |
|---|---|---|
| L-Cystine hydrochloride | ~1.2 times that of KDP | Kurtz-Perry Powder Technique |
| Potassium Dihydrogen Phosphate (KDP) | 1.0 (Reference) | - |
Data sourced from ResearchGate. researchgate.net
The optical transmission properties of a crystal determine the range of wavelengths over which it can be effectively used for optical applications. The transparency of L-Cystine hydrochloride has been assessed using UV-Vis-NIR spectroscopy. The material exhibits good optical transmittance in the visible and near-infrared regions. jocpr.com
The lower cut-off wavelength, which marks the beginning of the material's absorption in the ultraviolet region, has been reported to be around 207 nm to 233 nm. researchgate.netjocpr.com This wide transparency window is a crucial feature for NLO materials, as it prevents absorption losses of both the fundamental and the second-harmonic light. researchgate.net From the transmission data, the optical band gap energy has been calculated to be in the range of 5.32 eV to 6.03 eV, indicating that a significant amount of energy is required to excite an electron from the valence band to the conduction band. researchgate.netjocpr.com
Fluorescence spectroscopy studies have also been conducted. Upon excitation, L-Cystine hydrochloride exhibits a fluorescence emission peak around 400 nm, which corresponds to the violet-blue region of the visible spectrum. researchgate.net
Table 4: Optical Properties of L-Cystine Hydrochloride
| Optical Parameter | Reported Value(s) | Significance |
|---|---|---|
| Lower Cut-off Wavelength | 207 nm - 233 nm | Wide transparency window suitable for NLO applications. |
| Optical Band Gap Energy | 5.32 eV - 6.03 eV | High value indicates good transparency and high resistance to laser damage. |
| Fluorescence Emission Peak | ~400 nm | Emission in the violet-blue spectrum. |
Data sourced from ResearchGate and JOCPR. researchgate.netjocpr.com
Advanced Analytical Methodologies for Quantification and Detection
High-Performance Chromatographic Techniques
High-performance chromatographic techniques are at the forefront of L-cystine analysis, providing excellent separation and quantification capabilities. These methods often involve derivatization to enhance the detection of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with and without Derivatization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of L-cystine. This technique offers high selectivity and sensitivity, making it suitable for complex biological samples. mdpi.com Analysis can be performed with or without a derivatization step.
Without derivatization, LC-MS/MS can directly measure L-cystine, though challenges in ionization can sometimes be encountered. mtc-usa.com For instance, a method utilizing a Thermo LTQ-FT mass spectrometer with electrospray ionization in positive ion mode has been developed for the analysis of cysteine and cystine in human plasma. nih.gov This method allows for the elution of cystine in as little as 1.5 minutes. nih.gov
To overcome ionization difficulties and improve detection, derivatization is often employed. Thiol-specific alkylating agents, such as monobromobimane, can be used to create S-bimanyl derivatives of cysteine-containing molecules. nih.gov This approach has been successfully applied to the quantitative analysis of L-cysteine-containing dipeptides in Escherichia coli, preventing unfavorable reactions like disulfide-exchange and air oxidation during sample preparation. nih.gov Another study utilized iodoacetic acid to form S-carboxymethyl derivatives, which aids in separation and detection. nih.gov
| Parameter | Method 1 (Without Derivatization) nih.gov | Method 2 (With Derivatization) nih.gov |
| Instrumentation | Thermo LTQ-FT mass spectrometer | Liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) |
| Ionization Mode | Electrospray in positive ion mode | Electrospray ionization in positive/negative mode |
| Derivatizing Agent | None | Monobromobimane |
| Application | Human plasma | Escherichia coli |
| Key Advantage | Rapid elution time (1.5 min for cystine) | Avoids unfavorable redox reactions, reflecting correct contents on sampling |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of amino acids, including L-cystine. Due to the lack of a strong chromophore in L-cystine, pre-column derivatization is necessary for UV detection. longdom.org
Several derivatizing agents are available, with Dansyl Chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) being a common choice. researchgate.net This reagent reacts with amino acids to form fluorescent and UV-active derivatives. A study optimizing the dansylation reaction for L-cysteine and L-cystine utilized an Eclipce XDB C18 column and a mobile phase of 10mm Ammonium (B1175870) Acetate buffer (pH 6.3) and Acetonitrile. Another derivatizing agent, Phenylisothiocyanate (PITC), has also been successfully used for the analysis of amino acids in feedstuff hydrolysates. cerealsgrains.org The resulting PTC-amino acid derivatives are stable and can be separated in approximately 25 minutes. cerealsgrains.org
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is another effective pre-column derivatization agent that enables UV absorption for amino acid quantification. longdom.org A method using FMOC-Cl derivatization allowed for the separation and quantification of cysteine in pharmaceutical formulations. longdom.org
| Derivatizing Agent | Key Features and Application |
| Dansyl Chloride | Forms fluorescent and UV-active derivatives. Used for the estimation of L-Cysteine and L-Cystine in the presence of an amino acid mixture. researchgate.net |
| Phenylisothiocyanate (PITC) | Forms stable PTC-amino acid derivatives. Applied to the analysis of amino acids in feedstuff hydrolysates with a 25-minute separation time. cerealsgrains.org |
| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Enables UV absorption for quantification. Utilized for the separation and quantification of cysteine in pharmaceutical amino acid formulations. longdom.org |
Ion-Exchange Chromatography (IEC) with Post-Column Derivatization
Ion-exchange chromatography (IEC) is a classic and highly reliable method for amino acid analysis. uni-mate.hu193.16.218 This technique separates molecules based on their net charge. researchgate.net For the detection of amino acids like L-cystine, which lack a chromophore, post-column derivatization is essential.
The most common post-column derivatization reagent is ninhydrin (B49086). uni-mate.hu193.16.218 After the amino acids are separated on the ion-exchange column, the eluate is mixed with the ninhydrin reagent and heated. uni-mate.hu193.16.218 This reaction produces a colored complex that can be detected spectrophotometrically. uni-mate.hu193.16.218 The pH and temperature are critical parameters that must be carefully controlled to achieve proper separation, particularly for positioning cystine between proline and glycine (B1666218) in the chromatogram. uni-mate.hu193.16.218 IEC with post-column ninhydrin derivatization is considered a robust method for analyzing pure proteins, feeds, and other complex mixtures. uni-mate.hu193.16.218
Quantitative Spectroscopic Methods
Spectroscopic methods offer an alternative to chromatographic techniques for the quantification of L-cystine, often with simpler sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR) for L-Cystine Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and practical method for the determination of L-cystine in various samples, including food supplements and additives. nih.govnih.govresearchgate.net This technique offers several advantages over traditional methods, including being more straightforward and economical than HPLC and LC-MS, as it does not require separation or derivatization. nih.govnih.govresearchgate.net
In a typical ¹H qNMR experiment for L-cystine, a suitable deuterated solvent is used, and an internal standard, such as maleic acid, is added for accurate quantification. nih.gov The signal intensity in the NMR spectrum is directly proportional to the number of nuclei, allowing for precise measurement. utm.mx A study on L-cystine in food supplements found that qNMR exhibited higher sensitivity, precision, and reproducibility compared to the conventional titrimetric method. nih.govnih.govresearchgate.net This study also highlighted quality issues in some commercial products, with the actual amount of cystine ranging from 0.3% to 107.2% of the labeled amount. nih.govnih.govresearchgate.net
| Parameter | Details nih.gov |
| Technique | Quantitative Nuclear Magnetic Resonance (¹H qNMR) |
| Internal Standard | Maleic acid |
| Key Advantages | No separation or derivatization required, high sensitivity, precision, and reproducibility. |
| Application | Determination of L-cystine in food supplements and additives. |
| Significant Finding | Revealed inaccurate labeling in some commercial food supplement samples. |
Spectrophotometric Detection via Flow Injection Analysis
Flow injection analysis (FIA) coupled with spectrophotometric or spectrofluorimetric detection provides a rapid and sensitive means for quantifying L-cystine. These methods are often based on the redox properties of the cysteine/cystine system.
One spectrofluorimetric FIA method involves the reduction of Thallium(III) by cysteine, which produces a fluorescent Thallium(I) species. scielo.brscielo.brrsc.orgnih.gov To determine both cysteine and cystine, the sample can be split into two streams. One stream is passed through a reduction column (e.g., a Cd column) to convert cystine to cysteine before reacting with Tl(III), giving a signal for total cysteine and cystine. The other stream reacts directly with Tl(III), providing a signal for cysteine alone. The cystine concentration is then calculated by the difference. scielo.brscielo.br This method has been successfully applied to the determination of L-cysteine and L-cystine in pharmaceutical preparations and urine samples. rsc.org
Another FIA spectrophotometric method is based on the formation of a reduced phosphomolybdic complex when cysteine reacts with ammonium 18-molybdophosphate. researchgate.net This method has a high throughput of 240 determinations per hour. researchgate.net
| Detection Method | Principle | Application |
| Spectrofluorimetry | Reduction of Tl(III) by cysteine to fluorescent Tl(I). scielo.brscielo.brrsc.orgnih.gov | Pharmaceutical and urine samples. rsc.org |
| Spectrophotometry | Formation of a reduced phosphomolybdic complex with ammonium 18-molybdophosphate. researchgate.net | Dietary supplements. researchgate.net |
Nanoparticle-Enhanced UV-Vis Spectrophotometry for Cysteine Detection
The integration of nanoparticles into UV-Vis spectrophotometry has led to the development of highly sensitive and selective colorimetric methods for cysteine detection. These methods leverage the unique optical properties of nanoparticles, which change upon interaction with cysteine.
One approach involves the use of quercetin-functionalized silver nanoparticles (Q-AgNPs). The addition of cysteine to a solution of these nanoparticles induces a change in their surface plasmon resonance, resulting in a visible color transformation that can be quantified spectrophotometrically. This method demonstrates high selectivity for cysteine over other amino acids, with a detection limit as low as 3.8 nM. nih.gov
Another strategy employs urchin-like gold-platinum (Au@Pt) nanoparticles that possess intrinsic oxidase-like activity. These nanoparticles can catalyze the oxidation of a chromogenic substrate like 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of dissolved oxygen, producing a colored product. Cysteine can inhibit this catalytic activity, leading to a decrease in color intensity that is proportional to its concentration. This H₂O₂-free system provides a sensitive detection limit of 1.5 nM. nih.gov
Furthermore, L-cysteine functionalized gold nanoparticles (AuNPs@Cyst) have been utilized for the indirect detection of certain pesticides. For instance, the hydrolyzed by-product of cypermethrin, 3-phenoxybenzaldehyde, can interact with the amine groups on the surface of AuNPs@Cyst via hydrogen bonding. This interaction causes the nanoparticles to aggregate, resulting in a distinct color change from red to blue-gray and a corresponding red shift in the UV-vis absorption spectrum, which can be measured to quantify the analyte. doi.org These nanoparticle-based methods offer advantages in terms of simplicity, speed, and high sensitivity for the detection of cysteine. nih.govdoi.org
Analytical Method Development and Validation
Optimization of Derivatization Protocols and Reaction Conditions
The inherent reactivity and instability of cysteine's thiol group necessitate derivatization to ensure stable and quantifiable products for analysis, particularly in chromatography. abcam.com Optimization of these derivatization protocols is a critical step in method development.
A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with both the amino and thiol groups of cysteine. abcam.com This reaction is beneficial as it prevents the thiol group from oxidizing to form cystine. The derivatization process with NBD-F is typically fast, proceeds under mild conditions, and yields derivatives that are stable for extended periods (e.g., 10 days) and suitable for reversed-phase chromatography. abcam.comnano-lab.com.tr
Another agent, o-phthalaldehyde (B127526) (OPA), is widely used for derivatizing amine metabolites. chromatographyonline.com When combined with a chiral thiol, OPA can form fluorescent isoindole diastereomers, enabling chiral separation. chromatographyonline.comnih.gov For instance, N,N-dimethyl-l-cysteine (DiCys) can be used with OPA for this purpose. chromatographyonline.com The stability of OPA adducts is sufficient for routine LC-MS workflows, showing no significant breakdown for at least 60 minutes at 4°C. chromatographyonline.com To handle the instability of cysteine and cystine, which show low fluorescence with OPA/2-mercaptoethanol (OPA/2-ME), they can be converted to more stable and highly fluorescent forms like cysteic acid (via performic acid oxidation) or S-3-sulfopropylcysteine. nih.gov
Other derivatization strategies include the use of N-(2-ferroceneethyl)maleimide, which completes its reaction with cysteine within five minutes under appropriate conditions, and phenyl isothiocyanate (PITC) for pre-column derivatization in HPLC analysis. waters.comyoutube.com The choice of derivatization agent and the optimization of reaction conditions—such as pH, temperature, reaction time, and reagent concentration—are paramount for achieving desired stability, reactivity, and chromatographic performance.
Assessment of Accuracy, Precision, Reproducibility, and Specificity
Validation of an analytical method is essential to ensure its reliability for the intended application. This involves assessing key performance parameters, including accuracy, precision, reproducibility, and specificity, often following guidelines such as those from the International Council for Harmonisation (ICH). myfoodresearch.com
Accuracy is typically evaluated through recovery studies, measuring how much of a known amount of analyte can be detected in a sample. Methods for cysteine and cystine quantification have demonstrated high accuracy, with mean recovery rates often falling within the 97.7% to 103.06% range. myfoodresearch.comresearchgate.netbioanalysis-zone.comnih.gov
Precision refers to the closeness of repeated measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). It is often expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). Validated methods for cysteine analysis exhibit excellent precision, with %RSD values frequently below 2% for intra-day and inter-day measurements. myfoodresearch.comnih.goveuropa.eu For example, one HPLC-MS/MS method for cystine quantification reported CVs ranging from 1.2% to 3.3%. researchgate.net
Reproducibility is further demonstrated by consistent results across different days, analysts, or equipment. Intermediate precision assessments, with relative percent differences (RPD) as low as 1.2% to 9.3%, indicate high reproducibility. researchgate.netbioanalysis-zone.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by ensuring that no interfering peaks are observed at the retention time of the analyte when analyzing blank samples or matrices without the analyte. europa.eu
The tables below summarize the performance characteristics of various validated analytical methods for cysteine and cystine.
| Method | Analyte Concentration | Mean Accuracy / Recovery (%) | Source |
|---|---|---|---|
| Cyclic Voltammetry | Not Specified | 98.64–103.06% | myfoodresearch.com |
| HPLC-MS/MS | Target Concentrations | 97.7–102.3% | researchgate.net |
| Not Specified | Not Specified | ||
| UPLC | 0.1 mg/mL | 100.4% | europa.eu |
| 0.16 mg/mL | 100.2% | ||
| 0.2 mg/mL | 100.3% | ||
| 0.3 mg/mL | 99.92% | ||
| 0.5 mg/mL | 99.93% | ||
| Spectrophotometry | 80%, 100%, 120% Levels | 99.87–100.03% | nih.gov |
| Method | Parameter | Value (%RSD / %CV / %RPD) | Source |
|---|---|---|---|
| Cyclic Voltammetry | Intra-day Precision (%RSD) | 0.089–0.572% | myfoodresearch.com |
| Inter-day Precision (%RSD) | 0.089–1.12% | ||
| HPLC-MS/MS | Repeatability (%CV) | 1.2–3.3% | researchgate.net |
| Intermediate Precision (%RPD) | 1.2–9.3% | ||
| UPLC | Repeatability/Intermediate Precision (max %RSD) | 0.8% | europa.eu |
| Spectrophotometry | Intra-day, Inter-day, Repeatability (%RSD) | < 2% | nih.gov |
Sample Preparation and Matrix Effects in Complex Samples
Analyzing cysteine in complex biological and food matrices presents significant challenges, primarily due to the compound's instability and the presence of interfering substances. waters.com Cysteine and cystine are known to degrade under standard protein hydrolysis protocols. waters.com Therefore, robust sample preparation is essential to protect the analyte and remove interferences. Common strategies include performic acid oxidation to convert both cysteine and cystine to the more stable cysteic acid prior to acid hydrolysis, or reduction and alkylation (e.g., with iodoacetic acid) to prevent re-oxidation. nih.govwaters.comyoutube.com For biological fluids like plasma or serum, preparation may involve centrifugation and deproteinization, sometimes followed by derivatization to stabilize thiols. nih.govabcam.com In food analysis, methods have been developed where derivatization with agents like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) provides better separation from interfering compounds compared to other reagents. researchgate.net
Matrix effects are a major concern in methods like liquid chromatography-mass spectrometry (LC-MS), where co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. chromatographyonline.com This can compromise the accuracy and reproducibility of the quantification. chromatographyonline.com Biological fluids such as blood and urine are extremely complex, containing thousands of metabolites, proteins, and salts that can cause significant matrix effects. youtube.com
Several strategies are employed to mitigate matrix effects:
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components. This has been shown to be effective in urine immunoassays, provided the analyte concentration remains above the method's detection limit. nih.gov
Optimized Sample Cleanup: Rigorous sample preparation techniques, including protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), can effectively remove a large portion of the interfering matrix components before analysis. chromatographyonline.com
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This helps to ensure that the standards and samples experience the same matrix effects, thus compensating for any ion suppression or enhancement.
Standard Addition Method: In this technique, known amounts of the analyte are spiked into the actual sample. By analyzing the sample with and without the spike, the matrix effect can be quantified and corrected for. This method is particularly useful when a blank matrix is unavailable. nih.govchromatographyonline.com
The choice of strategy depends on the complexity of the matrix, the concentration of the analyte, and the specific requirements of the analytical method.
Biochemical Roles and Enzymatic Interactions
Regulation of Cellular Redox Homeostasis: The L-Cystine/L-Cysteine Shuttle System
The maintenance of a stable internal environment, or homeostasis, is critical for cell survival, and the L-Cystine/L-Cysteine shuttle system is a key player in regulating the redox state. medchemexpress.com Extracellular L-cystine is transported into the cell via specific transport systems, such as the system x c- antiporter, which exchanges extracellular cystine for intracellular glutamate. iiarjournals.orgfrontiersin.orgresearchgate.net Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine, a reaction facilitated by the highly reducing intracellular environment, involving molecules like thioredoxin and reduced glutathione (B108866) (GSH). nih.govcaldic.comresearchgate.net This intracellular L-cysteine is crucial for maintaining cellular redox balance. nih.gov
This shuttle system is not merely a passive transport mechanism but an inducible and dynamic process. For instance, in Escherichia coli, the L-cysteine/L-cystine shuttle system is induced by oxidative stress, such as exposure to hydrogen peroxide. nih.gov The transporter YdeD exports L-cysteine to the periplasm, where it can act as a reducing equivalent, and the oxidized L-cystine is then imported back into the cytoplasm by the FliY-dependent transport system. nih.gov This highlights the system's role in protecting cells against oxidative damage. nih.gov The balance between extracellular and intracellular L-cysteine and L-cystine is thus tightly regulated by these transport systems. researchgate.net Furthermore, the presence of a cystine-cysteine intercellular shuttle can prevent ferroptosis, a form of iron-dependent cell death, in cells lacking the xCT transporter, demonstrating a cooperative mechanism for maintaining redox balance between neighboring cells. mdpi.com
Participation in Protein Folding, Structural Stability, and Catalytic Mechanisms
L-cysteine, derived from the reduction of L-cystine, plays a fundamental role in protein structure and function primarily through the formation of disulfide bonds. nih.govpatsnap.com These covalent bonds form between the thiol groups of two cysteine residues through an oxidation reaction. creative-proteomics.comnih.gov
Key Roles of Disulfide Bonds:
Structural Stability: Disulfide bonds are crucial for stabilizing the tertiary and quaternary structures of many proteins, particularly those secreted into the oxidizing extracellular environment. creative-proteomics.comnih.govmetwarebio.com By creating strong covalent linkages, they help maintain the protein's correct three-dimensional shape, making it resistant to unfolding under fluctuating environmental conditions like changes in pH and temperature. metwarebio.comlsuhsc.edu This stability is vital for the biological activity of proteins. nih.gov
Protein Folding: The formation of disulfide bonds is a key step in the oxidative folding of proteins within the endoplasmic reticulum, an oxidizing environment that promotes their formation. creative-proteomics.com Enzymes like protein disulfide isomerases (PDI) catalyze the formation and rearrangement of these bonds, ensuring the correct final protein structure. creative-proteomics.comnih.gov
Catalytic Function: In some enzymes, cysteine residues and disulfide bonds are directly involved in the catalytic mechanism. monash.edu For example, the active site of certain enzymes relies on the redox state of cysteine thiols to carry out their enzymatic functions. creative-proteomics.commonash.edu These are known as redox-active disulfide bonds and can act as switches to regulate protein activity. nih.gov
Inter-chain Linkages: Disulfide bonds can also link different polypeptide chains together, as seen in the structure of insulin, where two separate peptide chains are connected by disulfide bridges. monash.eduijpcbs.com
The formation and cleavage of disulfide bonds is a dynamic process. creative-proteomics.com In some cases, the cleavage of a disulfide bond, mediated by specific catalysts, can control the function of a protein, allowing it to switch between different functional states. lsuhsc.edumonash.edu
Role as a Precursor in Endogenous Metabolic Pathways
Intracellular L-cysteine, derived from L-cystine, is a critical precursor for the synthesis of several essential biomolecules. nih.govontosight.aiencyclopedia.pub The metabolic fate of L-cysteine is directed into various pathways depending on the cell's needs. caldic.com
Major Metabolic Pathways:
Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione (γ-glutamyl-cysteinyl-glycine), a major intracellular antioxidant. patsnap.comontosight.ainih.gov The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase. nih.govwikipedia.orgnih.gov The availability of cysteine is a major determinant of the rate of GSH synthesis. nih.govmdpi.com GSH plays a vital role in protecting cells from oxidative damage, detoxifying harmful substances, and maintaining the cellular redox state. wikipedia.orgfrontiersin.org The system x c- transporter, by importing cystine for cysteine production, is crucial for maintaining intracellular GSH levels and antioxidant defense. iiarjournals.orgd-nb.infonih.gov
Taurine (B1682933) Synthesis: L-cysteine is a precursor for the biosynthesis of taurine, an abundant amino acid with various physiological roles. ontosight.aiwikipedia.orgnews-medical.net The primary pathway for taurine synthesis from cysteine is the cysteine sulfinic acid pathway. wikipedia.orgnih.gov This involves the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase, followed by decarboxylation to hypotaurine (B1206854) by sulfinoalanine decarboxylase, and finally oxidation of hypotaurine to taurine. wikipedia.orgnih.gov
Hydrogen Sulfide (B99878) (H₂S) Production: L-cysteine can be metabolized to produce hydrogen sulfide (H₂S), a gaseous signaling molecule. nih.govcaldic.com In mammals, the primary enzymes responsible for H₂S production from cysteine are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). tandfonline.com
Other Metabolic Fates: L-cysteine is also incorporated into proteins and can be degraded to pyruvate (B1213749) and inorganic sulfur. caldic.comnih.gov
The regulation of these pathways is complex, with factors like the intracellular concentration of L-cysteine influencing which pathway is favored. caldic.com For example, high intracellular L-cysteine concentrations can promote the taurine synthesis pathway. caldic.com
Enzymatic Degradation and Transformation Pathways of Cysteine and Cystine
The metabolism of L-cysteine and L-cystine involves several enzymatic pathways that lead to their degradation and transformation. These pathways are crucial for maintaining appropriate intracellular levels of these amino acids and for producing other important metabolites.
One of the key enzymes in cysteine catabolism is cysteine desulfhydrase . nih.gov In Salmonella enterica, the enzyme CdsH is a pyridoxal-5'-phosphate-dependent cysteine desulfhydrase that degrades cysteine to pyruvate, ammonia, and sulfide under aerobic conditions. nih.gov While E. coli lacks CdsH, it possesses at least five other enzymes with secondary cysteine desulfhydrase activity. nih.gov
Another critical enzyme is cystathionine γ-lyase (CGL) , also known as cystathionase. google.comgoogle.com This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is involved in the transsulfuration pathway, where it catalyzes the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia. google.comnih.gov CGL also exhibits cysteine desulfhydrase activity, directly degrading cysteine. nih.govexpasy.org In some organisms, like the foodborne pathogen Staphylococcus aureus, the enzyme MccB possesses both cystathionine γ-lyase and cysteine desulfhydrase activities. nih.gov
The degradation of L-cysteine formed from other precursors can sometimes be prevented by the addition of compounds like hydroxylamine (B1172632) or semicarbazide, which likely inhibit the enzymes involved in its breakdown. oup.com The thermal decomposition of cysteine and cystine can also occur, leading to their mutual transformation. wur.nl
Engineered variants of primate cystathionine-gamma-lyase have been developed with enhanced ability to degrade both L-cystine and L-cysteine, highlighting the potential for enzymatic manipulation of these pathways. google.comgoogle.com
Table of Key Enzymes in Cysteine/Cystine Degradation:
| Enzyme | Function | Cofactor | Organism Example |
| Cysteine Desulfhydrase (CdsH) | Aerobic degradation of cysteine to pyruvate, ammonia, and sulfide. nih.gov | Pyridoxal-5'-phosphate | Salmonella enterica nih.gov |
| Cystathionine γ-lyase (CGL) | Breaks down cystathionine to cysteine; also has cysteine desulfhydrase activity. google.comnih.gov | Pyridoxal 5'-phosphate | Humans, Bacteria nih.govnih.gov |
| MccB | Exhibits both cystathionine γ-lyase and cysteine desulfhydrase activities. nih.gov | Pyridoxal 5'-phosphate | Staphylococcus aureus nih.gov |
Modulation of Antioxidant Enzyme Activities in Biological Systems
The L-cystine/L-cysteine redox couple and its downstream product, glutathione (GSH), play a significant role in modulating the activity of various antioxidant enzymes. This modulation is a key component of the cellular defense against oxidative stress.
Cysteine residues within the structure of antioxidant enzymes are often critical for their function. mdpi.com The redox state of these sensitive cysteine thiols can directly influence enzyme activity. mdpi.com For example, peroxiredoxins, a major family of antioxidant enzymes that reduce cellular peroxides, have a reactive cysteine in their active site. mdpi.com The oxidation state of this cysteine is central to their catalytic cycle. mdpi.com
Furthermore, L-cysteine availability is the rate-limiting factor for the synthesis of glutathione (GSH). ijpcbs.commdpi.com GSH, in turn, acts as a crucial cofactor for several antioxidant enzymes:
Glutathione Peroxidases (GPx): These enzymes utilize GSH to reduce hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. frontiersin.org The activity of GPx is directly dependent on the availability of reduced GSH. researchgate.net
Glutathione S-Transferases (GSTs): This family of enzymes uses GSH to detoxify a wide range of electrophilic compounds, including carcinogens and environmental toxins. mdpi.com
The import of L-cystine via the system x c- transporter and its subsequent reduction to L-cysteine is therefore essential for maintaining the GSH pool required for the optimal functioning of these antioxidant enzymes. iiarjournals.orgresearchgate.net By supplying the necessary precursor for GSH synthesis, the L-cystine/L-cysteine shuttle system indirectly regulates the activity of a broad spectrum of antioxidant defenses. researchgate.net In essence, the availability of extracellular cystine can dictate the cell's capacity to mount an effective antioxidant response.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations: Electronic Structure and Reactivity Analysis (DFT, FMO, ESP)
Quantum chemical calculations offer a detailed understanding of the electronic characteristics of L-Cystine, which are fundamental to its chemical behavior and reactivity. Methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Electrostatic Potential (ESP) analysis are pivotal in this exploration. nih.govacs.org
Density Functional Theory (DFT) studies on related molecules like L-cysteine have been used to explore molecular geometries and intermolecular interactions, such as hydrogen bonding. acs.org Static solid-state energy calculations using DFT indicated that for a polymorph of L-cysteine, a structure with S–H···S intermolecular interactions is only slightly lower in energy (4.1 kJ mol⁻¹) than one with S–H···O bonding, confirming the likelihood of experimentally observed disorder. nih.gov Such calculations are crucial for understanding the stability of different crystalline forms.
Frontier Molecular Orbital (FMO) Theory provides a framework for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; molecules with a large HOMO-LUMO gap are generally less reactive. libretexts.org For L-Cystine, the sulfur atoms and their lone pairs are expected to contribute significantly to the HOMO, making them sites for electrophilic attack, while the LUMO would be associated with regions capable of accepting electron density.
Electrostatic Potential (ESP) Analysis generates a map of charge distribution on the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the related L-cysteine molecule, ESP maps show negative potential (red/yellow) around the electronegative oxygen and sulfur atoms, indicating sites prone to electrophilic attack, while positive potential (blue) is found around the hydrogen atoms of the amine group, indicating sites for nucleophilic attack. researchgate.net This information is vital for predicting non-covalent interactions, such as hydrogen bonding and docking with biological receptors.
Molecular Dynamics Simulations for Interfacial Interactions and Adsorption Phenomena
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique has been widely applied to understand how L-Cystine interacts with various interfaces and surfaces, which is crucial for applications ranging from biochemistry to materials science.
MD simulations have been employed to investigate the binding of L-Cystine to biological macromolecules. For instance, simulations of L-Cystine docking into the binding site of the human cystine/glutamate antiporter (system xc⁻) have provided detailed insights into the specific interactions that stabilize the complex. researchgate.netresearchgate.net These simulations reveal a network of polar and hydrogen bond interactions between the α-carboxylate group of cystine and backbone amines of the protein, as well as interactions with specific amino acid side chains. researchgate.net The binding free energies for these interactions can be calculated from the simulation trajectories to quantify the affinity. researchgate.netresearchgate.net
| Simulation Run | Binding Free Energy (kcal/mol) |
|---|---|
| Run 1 | -8.5 |
| Run 2 | -9.2 |
| Run 3 | -7.9 |
The principles of MD are also used to model the adsorption of amino acids onto solid surfaces. rsc.org Studies on the adsorption of L-cysteine onto zinc oxide nanoparticles, for example, show that the molecule binds preferentially through its thiol functional group. acs.org Umbrella sampling MD simulations can be used to calculate the free energy profile of an amino acid as it moves from a solvent to a solid surface, revealing the strength of adsorption. rsc.org Such studies find that molecular orientation at the interface is critical; amino acids may adopt a "standing up" or "lying down" configuration depending on the polarity of their side chains and their interactions with the surface. rsc.org
Computational Modeling of Molecular Interactions with Crystal Surfaces
Computational modeling is essential for understanding the mechanisms of L-Cystine crystallization and its inhibition, a process of significant medical relevance in the context of cystinuria. nih.gov These models can predict how different molecules interact with the specific faces of growing L-Cystine crystals.
L-Cystine typically crystallizes in a hexagonal plate-like habit, with large basal {0001} faces and six bounding {101̅0} faces. acs.org The growth of these crystals can be inhibited by "molecular imposters"—molecules that are structurally similar to L-Cystine. Computational studies, combining simulated annealing and geometry optimizations, have been used to calculate the binding energies of these inhibitors to different crystal surfaces and kink sites. acs.orgnih.gov
These simulations show that inhibitors like L-Cystine dimethylester (L-CDME) bind effectively to the crystal, particularly at the {101̅0} faces, thereby blocking the attachment of L-Cystine solute molecules and impeding crystal growth. acs.orgnih.gov The binding energy calculations corroborate experimental observations from techniques like atomic force microscopy (AFM). nih.gov Computational models have demonstrated that the binding energy of an imposter molecule to a crystal kink site can be comparable to or even greater than that of an L-Cystine molecule itself, explaining the potent inhibitory effect. acs.orgnih.gov
| Molecule | Binding Energy (kJ/mol) |
|---|---|
| L-Cystine | -104.2 |
| L-Cystine Dimethylester (L-CDME) | -101.3 |
These computational findings are critical in articulating a strategy for designing novel therapeutic agents for cystinuria based on the principles of molecular recognition at crystal surfaces. acs.orgnih.gov
In Silico Analysis of Metabolic Pathways and Rate-Limiting Steps
In silico analysis of metabolic pathways provides a systems-level view of how L-Cystine (or its monomer, L-cysteine) is synthesized and regulated within an organism. frontiersin.orgnih.gov L-cysteine is synthesized in many organisms from L-serine and a sulfur source. mdpi.com This pathway is tightly regulated due to the potential toxicity of L-cysteine at high concentrations. mdpi.com
For example, in silico and in vivo MCA has been applied to engineered Escherichia coli strains designed for the fermentative production of L-cysteine. dntb.gov.uatum.de These analyses revealed that the L-cysteine synthases, which catalyze the final step of incorporating sulfide (B99878) into an organic backbone, were a rate-limiting step. dntb.gov.uatum.de It was hypothesized that the precursor O-acetylserine (OAS) was being exported from the cells faster than it could be converted to L-cysteine. dntb.gov.ua Subsequent genetic engineering to increase the expression of the L-cysteine synthases led to a significant improvement in L-cysteine productivity. dntb.gov.ua
Similarly, a kinetic model of L-cysteine biosynthesis in Pseudomonas sp. was developed, and MCA revealed a shift in the flux control from L-cysteine synthetase to L-cysteine desulfhydrase during the course of the reaction, providing targets for further strain manipulation to increase yield. pleiades.online
| Enzyme | Function | Identified Role in Pathway Control |
|---|---|---|
| L-cysteine synthetase (CS) | Catalyzes the final step of L-cysteine synthesis. | Identified as a rate-limiting step with high flux control. pleiades.onlinedntb.gov.uatum.de |
| L-cysteine desulfhydrase (CD) | Degrades L-cysteine. | Exerts flux control, particularly later in the reaction process. pleiades.online |
| L-cysteine Exporter (e.g., YdeD, YfiK) | Transports L-cysteine out of the cell. | Identified by MCA as a key control point for optimizing production. nih.gov |
These examples highlight how in silico pathway analysis is a crucial tool for metabolic engineering, enabling the rational design of microbial strains for the enhanced production of valuable amino acids like L-cysteine.
Applications in Advanced Materials Science and Engineering
Fabrication of Nonlinear Optical Devices and Their Performance Evaluation
L-Cystine hydrochloride is a promising material for the fabrication of nonlinear optical (NLO) devices, which are critical for technologies like optical computing, signal processing, and telecommunications. duorganics.inusda.gov Its utility stems from its non-centrosymmetric crystal structure, a prerequisite for second-order NLO effects. nano3dsystems.comhopaxfc.com
Single crystals of L-Cystine hydrochloride and its hydrated form, L-cysteine hydrochloride monohydrate, are typically grown from aqueous solutions using the slow evaporation technique. duorganics.inacs.orgsterc.org This method allows for the formation of large, high-quality crystals with good optical transparency, which is essential for device applications. acs.org The process involves dissolving the compound in deionized water, stirring to ensure homogeneity, and allowing the solvent to evaporate slowly at a constant temperature, leading to spontaneous nucleation and crystal growth. duorganics.inacs.org
The performance of these crystals is evaluated through various characterization techniques. Single-crystal X-ray diffraction (XRD) is used to confirm the crystal system, which for L-Cystine hydrochloride is monoclinic with the space group C2. acs.orgsterc.orgnmfrc.org The optical properties are assessed using UV-visible-NIR spectroscopy, which determines the material's transparency window. nano3dsystems.comgoogle.com L-Cystine hydrochloride crystals exhibit good transmittance in the visible and near-infrared regions, a crucial property for NLO applications. usda.govnano3dsystems.com
The key performance metric for an NLO material is its second harmonic generation (SHG) efficiency. This is often measured using the Kurtz-Perry powder technique, where the material's ability to convert incident laser light of a specific wavelength (e.g., 1064 nm from a Nd:YAG laser) into light with double the frequency (532 nm) is quantified. duorganics.ingoogle.com Research has shown that L-Cystine hydrochloride (LCHCl) exhibits an SHG efficiency approximately 1.2 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. acs.org Furthermore, studies on related compounds like L-cystine hydrobromide have reported even higher efficiencies and significant laser damage threshold values, indicating their robustness for high-power laser applications. google.com
Mechanical and thermal stability are also critical for device fabrication. Vicker's microhardness tests are employed to assess the mechanical strength of the crystals. duorganics.inacs.orggoogle.com Thermal analysis, through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), confirms the temperature range within which the crystal remains stable. duorganics.inacs.org For instance, L-cysteine hydrochloride monohydrate is reported to be thermally stable up to 108.7°C. duorganics.in
| Compound | Crystal Growth Method | Crystal System | Space Group | SHG Efficiency (vs. KDP) | Optical Transparency Cut-off | Reference |
| L-Cystine hydrochloride (LCHCl) | Slow Evaporation | Monoclinic | C2 | 1.2 times | ~207 nm | usda.govacs.org |
| L-cysteine hydrochloride monohydrate | Slow Evaporation | Monoclinic | - | - | - | duorganics.in |
| L-Cystine dihydrochloride (B599025) | Temperature Reduction | Monoclinic | C2 | 0.35 times | 300 nm | nano3dsystems.comwacker.com |
| L-cystine hydrobromide (LCHBr) | Slow Evaporation | - | - | Higher than KDP | 248 nm | google.com |
| L-cysteine cadmium chloride (LCC) | Slow Evaporation | - | - | - | - | rasayanjournal.co.in |
Integration into Semiorganic Hybrid Materials for Enhanced Properties
L-Cystine hydrochloride is a key building block in the development of semiorganic hybrid materials. These materials strategically combine the high NLO coefficients and chemical flexibility of organic compounds with the superior thermal and mechanical stability of inorganic materials. usda.govnano3dsystems.com L-Cystine hydrochloride, as an amino acid salt, fits perfectly into this category, possessing a proton donor group (carboxyl acid) and a proton acceptor group (amino group) which, along with its chirality, favors the formation of non-centrosymmetric crystal structures essential for NLO applications. nano3dsystems.com
The integration of L-Cystine hydrochloride with various inorganic salts leads to the creation of new hybrid crystals with enhanced properties. This approach aims to overcome the limitations of purely organic crystals, such as poor mechanical strength and lower thermal stability, and the relatively low NLO responses of purely inorganic crystals. usda.govnano3dsystems.com
Researchers have successfully grown single crystals of L-Cystine hydrochloride complexed with inorganic compounds like zinc sulfate (B86663) and cadmium chloride. rasayanjournal.co.inresearchgate.net For example, doping Tris Thiourea Zinc Sulphate (TTZS) with L-cysteine has been shown to cause significant morphological variations and result in materials with excellent NLO efficiency. acs.org Similarly, the creation of L-cysteine cadmium chloride (LCC) crystals has been explored for applications in frequency-doubling. rasayanjournal.co.in
The synthesis of these hybrid materials often involves dissolving L-Cystine hydrochloride and the inorganic salt in a solvent, typically deionized water, and growing crystals via the slow evaporation method. acs.org The resulting semiorganic crystals are then characterized to evaluate the impact of the inorganic component on their structural, optical, and mechanical properties. For instance, studies on L-cysteine hydrochloride monohydrate lithium sulphate (L-CHMLS) have demonstrated its potential as a new NLO material. google.com
The enhancement of properties is evident when comparing the hybrid materials to their parent components. For example, the hardness of L-cystine hydrobromide was found to be significantly higher than that of L-cystine hydrochloride. google.com This integration strategy allows for fine-tuning of material properties, making them suitable for specific device requirements in fields like optoelectronics. nano3dsystems.com
| Compound | Inorganic Component | Key Enhanced Property | Vickers Hardness ( kg/mm ²) | SHG Efficiency (vs. KDP) | Reference |
| L-Cystine hydrochloride (LCHCl) | HCl | Baseline NLO activity | 56.9 | 1.2 times | acs.orggoogle.com |
| L-cystine hydrobromide (LCHBr) | HBr | Higher mechanical strength | 89.5 | Higher than KDP | google.com |
| L-Cystine dihydrochloride | 2HCl | - | ~82 | 0.35 times | nano3dsystems.comgoogle.com |
| Glycine (B1666218) Zinc Sulfate | Zinc Sulfate | - | - | - | google.com |
| L-cysteine hydrochloride monohydrate lithium sulphate (L-CHMLS) | Lithium Sulphate | Third-order NLO properties | - | - | google.com |
Functionality as Leveling Agents in Electroplating Processes
In the realm of electroplating, additives are crucial for achieving smooth, bright, and uniform metallic coatings. L-Cystine hydrochloride has been identified as a functional additive in certain electroplating baths, where it contributes to the leveling of the deposited metal layer. Leveling agents are organic compounds that help to produce a smoother surface by influencing the metal deposition rate, diminishing roughness and enhancing the visual quality of the finish. duorganics.in
While not a traditional bulk leveling agent like polyethylene (B3416737) glycol, L-Cysteine hydrochloride and its parent molecule, L-cysteine, have been shown to influence the electrodeposition process in a manner consistent with leveling. A 2023 study specifically describes the use of an "L-Cysteine hydrochloride leveler" for copper electroplating in the fabrication of redistribution layers for electronics. Recent research has also explored L-Cysteine as a sustainable additive in acid copper electroplating, demonstrating its ability to promote both grain refinement and a reduction in surface roughness without the need for other classic additives. This grain refinement and smoothing effect is a key characteristic of a leveling action.
The mechanism by which these sulfur-containing amino acids function involves their adsorption onto the electrode surface, which can inhibit dendritic growth and promote a more orderly and fine-grained crystal structure in the deposited metal. researchgate.netresearchgate.net Studies on zinc electrodeposition from sulphate solutions have shown that L-cysteine acts as a complexing agent that can refine the surface appearance of the zinc deposit. researchgate.net This ability to modify the crystal growth and morphology of the electrodeposited layer is fundamental to the leveling process.
Q & A
Q. What are the key structural and physicochemical properties of L-Cystine hydrochloride relevant to experimental design?
L-Cystine hydrochloride (C₆H₁₂Cl₂N₂O₄S₂) is a dimeric amino acid derivative with two stereocenters and a disulfide bond. Its molecular weight is 313.208 g/mol, and it exists as a dihydrochloride salt (CAS: 30925-07-6) . Key properties include solubility in acidic aqueous solutions (pH-dependent stability) and redox sensitivity due to the disulfide bond. These properties necessitate controlled storage conditions (e.g., protection from light and moisture) and careful pH adjustment in experimental buffers .
Q. How is L-Cystine hydrochloride synthesized and characterized in laboratory settings?
Synthesis typically involves acid hydrolysis of cystine-containing proteins, followed by hydrochloric acid treatment to form the hydrochloride salt. Characterization methods include:
- Elemental analysis : Confirming Cl⁻ content via ion chromatography .
- Spectroscopy : FT-IR for disulfide bond verification (S–S stretch at ~500 cm⁻¹) and NMR for stereochemical confirmation .
- Purity assays : Iodometric titration for quantifying free thiol impurities (e.g., cysteine) . Experimental protocols should adhere to reproducibility standards outlined in journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. What role does L-Cystine hydrochloride play in cell culture media formulation?
As a component of cell culture media, L-Cystine hydrochloride serves as a disulfide-bonded precursor to cysteine, which is critical for glutathione synthesis and redox balance. Its low solubility at neutral pH requires dissolution in acidic solutions (e.g., HCl) before neutralization in media . Studies show that improper handling (e.g., excessive heating) can lead to degradation, reducing bioactivity .
Q. What analytical methods are used to quantify L-Cystine hydrochloride in complex matrices?
- Spectrophotometry : Detection at 220 nm after derivatization with ninhydrin .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, 0.1% TFA mobile phase) .
- Complexometric titration : For metal-binding studies, using EDTA or masking agents like L-Tyrosine .
Advanced Research Questions
Q. How does L-Cystine hydrochloride function as a masking agent in metal ion determination?
L-Cystine hydrochloride acts as a selective ligand for transition metals (e.g., Co²⁺, Mn²⁺) by forming stable chelates. In spectrophotometric determination of Co²⁺, it masks interfering ions (e.g., Fe³⁺) at pH 4.5–6.0, enabling accurate measurement at λ = 570 nm . Comparative studies show a masking efficiency of >95% for Co²⁺, validated via atomic absorption spectroscopy .
Q. How can researchers address stability challenges of L-Cystine hydrochloride in aqueous solutions?
Stability studies reveal degradation via hydrolysis to cysteine under alkaline conditions (pH > 7). Recommended strategies include:
Q. How to resolve contradictions in redox behavior studies of L-Cystine hydrochloride?
Discrepancies in redox potentials (e.g., conflicting reports on E° for S–S bond reduction) often arise from:
- Methodological variability : Differences in electrode types (e.g., glassy carbon vs. platinum) .
- Buffer composition : Ionic strength and dissolved oxygen levels alter redox kinetics . Mitigation involves standardizing experimental conditions and validating results with cyclic voltammetry .
Q. What advanced techniques validate the purity of L-Cystine hydrochloride for high-precision studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
